molecular formula C16H10ClN3O5 B2592607 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide CAS No. 477294-57-8

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2592607
CAS No.: 477294-57-8
M. Wt: 359.72
InChI Key: XRESBWQEYHLNNY-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-8-5-6-11(20(23)24)10(7-8)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRESBWQEYHLNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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